Benzenemethanamine, 2-chloro-N-methyl-
Overview
Description
The compound "Benzenemethanamine, 2-chloro-N-methyl-" is a derivative of benzylamine where a chlorine atom and a methyl group are substituted on the benzene ring and the amine group, respectively. This compound is related to the family of benzylamines, which are often used as building blocks in organic synthesis and can form various inorganic-organic hybrid architectures when combined with metal ions .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "Benzenemethanamine, 2-chloro-N-methyl-", they do offer insights into related chemical reactions and compounds. For instance, the synthesis of chlorocadmate(II) and chlorocuprate(II) complexes involves protonated benzylamine and its N-methylated derivatives, which suggests that similar synthetic strategies could potentially be applied to synthesize the compound . Additionally, the Michael-type addition reactions described in one study could be relevant to the synthesis of similar compounds, where nucleophiles are added to activated alkenes .
Molecular Structure Analysis
The molecular structure of "Benzenemethanamine, 2-chloro-N-methyl-" would likely be influenced by the presence of the chlorine and methyl substituents. The papers discuss the conformational analysis of related compounds, indicating that substituents can significantly affect the equilibrium between different molecular conformations . This information could be extrapolated to predict the conformational preferences of "Benzenemethanamine, 2-chloro-N-methyl-".
Chemical Reactions Analysis
The chemical reactivity of "Benzenemethanamine, 2-chloro-N-methyl-" can be inferred from the reactions of similar compounds. For example, the bifunctional electrophile 2-(chloroseleno)benzoyl chloride reacts with C-H acids, which could be analogous to the reactivity of the chlorinated benzylamine compound . Additionally, the reductive dehalogenation of chlorinated benzenes, as discussed in one paper, could provide insights into the types of reactions that "Benzenemethanamine, 2-chloro-N-methyl-" might undergo under anaerobic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Benzenemethanamine, 2-chloro-N-methyl-" can be speculated based on the properties of related compounds. The dielectric properties of chlorocadmate(II) and chlorocuprate(II) complexes with benzylamine derivatives suggest that the compound of interest may also exhibit interesting dielectric behavior . Furthermore, the gas chromatographic analysis of methyldemeton, which contains a similar N-methyl group, provides a method that could potentially be adapted for the analysis of "Benzenemethanamine, 2-chloro-N-methyl-" .
Scientific Research Applications
Summary of the Application
The compound is used to improve the electro-optical responses of Liquid Crystal (LC) devices. It is doped in nematic liquid crystals (LCs) to enhance their performance .
Methods of Application
The compound, along with another organic molecule, N-Benzyl-2-Methyl-4-Nitroaniline (BNA), is doped in LC cells. The doping results in a significant decrease in the rotational viscosity and threshold voltage, and an increase in the dielectric anisotropy (Δ ε) of the LC mixture .
Results or Outcomes
The fall time of the doped LC cells is faster than that of the pristine LC cell. The BNA-doped LC cell, in particular, shows superior performance due to the additional restoring force from the spontaneous polarization electric field of BNA .
2. Synthesis of Biologically Active Acetamide Derivatives
Summary of the Application
The compound is used to synthesize 2-chloro-N-alkyl/aryl Acetamide derivatives, which are new bioactive agents. These agents can be used as antimicrobial agents such as herbicides, antifungal agents, and disinfectants .
Methods of Application
The synthesis involves a nucleophilic substitution reaction of chloroacetyl chloride and different aqueous amines. The desired reaction mixture is added to ice-cold water, and the precipitate is filtered and recrystallized with ethanol .
Results or Outcomes
The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity .
Safety And Hazards
“Benzenemethanamine, 2-chloro-N-methyl-” is classified as having acute toxicity (oral and dermal), eye irritation, and is hazardous to the aquatic environment . It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWGZVQKFSFNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059106 | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 2-chloro-N-methyl- | |
CAS RN |
94-64-4 | |
Record name | 2-Chloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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